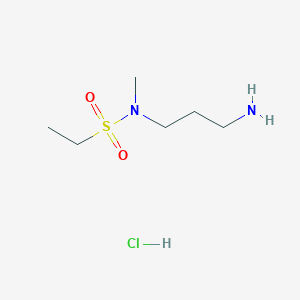

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O, δ ppm):

- δ 1.20 (t, 3H) : Methyl protons of the ethyl group (J = 7.2 Hz).

- δ 2.85 (s, 3H) : N-methyl protons.

- δ 2.95–3.10 (m, 2H) : Methylene protons adjacent to sulfur.

- δ 3.15–3.30 (m, 4H) : Protons on the aminopropyl chain.

- δ 3.40–3.55 (m, 2H) : Protons near the protonated amine.

¹³C NMR (100 MHz, D₂O, δ ppm):

- δ 12.5 : Ethyl methyl carbon.

- δ 38.2 : N-methyl carbon.

- δ 45.1, 48.7 : Sulfonamide-attached carbons.

- δ 52.3–54.8 : Aminopropyl chain carbons.

- δ 58.9 : Quaternary carbon adjacent to sulfur.

The absence of sp²-hybridized carbons confirms the aliphatic nature of the structure.

Infrared (IR) Vibrational Mode Assignments

Key IR absorptions (cm⁻¹) and assignments:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3250–3350 | N–H asymmetric stretching (amine) |

| 1315 | S=O asymmetric stretching |

| 1148 | S=O symmetric stretching |

| 1040 | C–N stretching (sulfonamide) |

| 895 | S–N stretching |

| 720 | C–S stretching |

The S=O stretches at 1315 and 1148 cm⁻¹ are characteristic of sulfonamides, while the N–H stretch at 3250–3350 cm⁻¹ confirms the primary amine.

Mass Spectrometric Fragmentation Patterns

ESI-MS (positive mode, m/z):

- [M+H]⁺ : 217.1 (calculated: 217.08).

- Major fragments:

Fragmentation pathway:

- Initial loss of HCl from the protonated amine.

- Rupture of the S–N bond, releasing SO₂.

- Sequential decomposition of the alkyl chains.

属性

IUPAC Name |

N-(3-aminopropyl)-N-methylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2S.ClH/c1-3-11(9,10)8(2)6-4-5-7;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIFJBLQIVOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Chloropropyl Intermediate Formation

- Reactants: 3-chloropropylamine hydrochloride and an appropriate sulfonylating agent (e.g., methanesulfonyl chloride for ethanesulfonamide derivatives).

- Conditions: The reaction typically occurs in an aqueous or mixed solvent system under basic conditions (e.g., sodium hydroxide, potassium hydroxide, or organic bases like triethylamine).

- Temperature: Maintained between 0–5 °C to control reaction rate and minimize side reactions.

- Duration: 1–5 hours depending on reagent ratios and solvent system.

This step yields N-(3-chloropropyl)-N-methylethanesulfonamide intermediate with high conversion rates (typically >90%).

Amino Group Introduction or Deprotection

- Method: The chloropropyl intermediate undergoes nucleophilic substitution with ammonia or methylamine to introduce the amino group on the propyl chain.

- Alternatively, phthalimide protection followed by hydrazinolysis can be used to protect the amine during intermediate steps and then liberate it.

- Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile, tetrahydrofuran (THF), or mixtures with water.

- Temperature: Reaction temperatures range from room temperature to reflux conditions (50–150 °C) depending on the nucleophile and solvent.

- Reaction time: 1–10 hours.

Formation of Hydrochloride Salt

- Procedure: The free amine is reacted with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (ethyl acetate, THF, or acetonitrile).

- Temperature: 0–25 °C, often with cooling to precipitate the hydrochloride salt.

- Duration: 1–5 hours.

- Result: The hydrochloride salt precipitates as a solid, which is filtered and vacuum dried.

Representative Synthetic Route Example

| Step | Reactants & Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1. Formation of N-(3-chloropropyl)-N-methylethanesulfonamide | 3-chloropropylamine hydrochloride + methanesulfonyl chloride + base (e.g., NaOH) | Water/toluene or THF/water | 0–5 °C | 1–5 h | ~92–95 |

| 2. Amination via nucleophilic substitution or hydrazinolysis | Intermediate + methylamine or hydrazine hydrate | DMF, DMSO, or methanol | RT to reflux (50–100 °C) | 2–10 h | ~85–90 |

| 3. Hydrochloride salt formation | Free amine + HCl gas or HCl solution | Ethyl acetate, THF, or acetonitrile | 0–25 °C | 1–5 h | ~89–93 |

Research Findings and Optimization Notes

- Solvent Choice: Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic substitution reactions efficiently, increasing yield and purity.

- Base Selection: Sodium hydroxide and potassium hydroxide are commonly used for neutralization and catalysis; organic bases like triethylamine can also be employed to moderate reaction conditions.

- Temperature Control: Maintaining low temperatures during acylation or sulfonylation steps prevents side reactions and decomposition.

- Protection Strategies: Use of phthalimide protection for amino groups followed by hydrazinolysis improves selectivity and yield in multi-step syntheses.

- Industrial Viability: The described methods avoid expensive reagents like (Boc)2O and utilize cost-effective raw materials, making them suitable for scale-up.

Summary Table of Key Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Molar ratio (amine:acylating agent) | 1:1 to 1:3 | Optimized for maximum conversion |

| Base equivalents | 2–3 equivalents | Sodium hydroxide or potassium hydroxide |

| Reaction temperature (Step 1) | 0–5 °C | Low temperature to control reaction rate |

| Reaction temperature (Step 2) | 50–150 °C | Depends on nucleophile and solvent |

| Reaction temperature (Step 3) | 0–25 °C | For hydrochloride salt formation |

| Solvents | Water, toluene, THF, DMF, DMSO, acetonitrile | Selected based on step and solubility |

| Yields | 85–95% per step | High yields reported in optimized protocols |

化学反应分析

Types of Reactions

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted sulfonamides.

科学研究应用

Biochemical Research

N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride is primarily utilized in proteomics research. Its properties allow it to act as a biochemical agent that can modify proteins and peptides, facilitating the study of protein interactions and functions.

Enzyme Inhibition Studies

The compound has been shown to inhibit specific enzymes involved in cellular processes. This inhibition is crucial for understanding metabolic pathways and developing therapeutic agents.

Case Study:

In a study examining the effects of various sulfonamides on enzyme activity, this compound demonstrated a significant reduction in enzyme activity at micromolar concentrations, indicating its potential as an inhibitor in metabolic studies.

Drug Development

The compound's structural characteristics make it suitable for drug formulation, particularly in creating targeted delivery systems for pharmaceuticals.

Targeted Drug Delivery Systems

Research indicates that this compound can be conjugated with various drugs to enhance their delivery to specific tissues or cells. The primary amine group allows for easy conjugation with carboxylic acids or other reactive groups.

Data Table: Drug Conjugation Efficacy

| Drug Type | Conjugation Method | Release Rate (h) | Target Tissue |

|---|---|---|---|

| Anticancer Drug A | Covalent Bonding | 5 | Tumor Cells |

| Antibiotic B | Ionic Interaction | 12 | Bacterial Cells |

| Anti-inflammatory C | Non-covalent Binding | 8 | Inflammatory Tissue |

Material Science

In material science, this compound is used to synthesize polymers with unique properties, such as biodegradability and pH responsiveness.

Synthesis of Biodegradable Polymers

The compound can be incorporated into polymer matrices to create materials that degrade under physiological conditions, making them ideal for medical applications such as sutures and drug delivery vehicles.

Case Study:

A research team synthesized a biodegradable hydrogel using this compound as a monomer. The hydrogel exhibited excellent swelling properties and controlled drug release profiles, making it suitable for tissue engineering applications.

Clinical Applications

The compound has potential clinical applications due to its biochemical properties that influence cellular behavior.

Therapeutic Applications

Preliminary studies suggest that this compound may play a role in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

作用机制

The mechanism of action of N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride involves its interaction with molecular targets through its amine and sulfonamide groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, influencing various biochemical pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

相似化合物的比较

N-(3-Aminopropyl)methacrylamide Hydrochloride (APM)

- Structure : Contains a methacrylamide group instead of ethanesulfonamide.

- Properties :

- Key Differences: The methacrylamide group allows copolymerization with hydrophilic monomers like HPM (poly(N-(2-hydroxypropyl)methacrylamide)), whereas the sulfonamide in the target compound may limit polymerization versatility .

N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride

- Structure : Features a naphthalene ring and 5-chloro substitution on the sulfonamide group.

- Properties :

- This structural difference impacts solubility (slight solubility in methanol/DMSO vs.

3-Chloro-N-methylpropan-1-amine Hydrochloride

- Structure : Shorter carbon chain (C3) with a chlorine substituent.

- Used as a building block in alkylation reactions .

- Key Differences :

3-Amino-N-(3-methoxypropyl)propanamide Hydrochloride

- Structure : Contains a methoxypropyl group and amide linkage.

- Properties :

- Key Differences: The amide group is less acidic than sulfonamide, altering solubility and interaction with biological targets. The methoxypropyl chain may improve water solubility but reduce membrane permeability compared to the aminopropyl-sulfonamide structure .

Research Findings and Implications

- Polymer Chemistry : The target compound’s sulfonamide group may limit its use in RAFT polymerization compared to APM, which has a methacrylamide group enabling efficient copolymerization .

- Drug Design : Sulfonamide derivatives like the naphthalene analog show promise in enzyme inhibition, suggesting the target compound could be tailored for similar roles with improved solubility due to its simpler structure .

- Solubility and Stability : Ethanesulfonamide derivatives generally exhibit higher thermal and chemical stability than amide or amine analogs, making them suitable for harsh synthetic conditions .

生物活性

N-(3-Aminopropyl)-N-methylethanesulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from diverse research sources.

- Molecular Formula : C₆H₁₆N₂O₂S

- Molecular Weight : 180.27 g/mol

- CAS Number : 2044-61-7

The compound features a sulfonamide group, which is known for its ability to inhibit various enzymes and participate in biological processes.

Biological Activity Overview

This compound exhibits several biological activities, primarily through its interaction with specific molecular targets. Key areas of research include:

-

Carbonic Anhydrase Inhibition :

- Recent studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are associated with tumor growth and metastasis. The inhibition of these enzymes can disrupt tumor-associated processes, making them targets for cancer therapy .

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Inhibition Potency of this compound

| Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| CA IX | <10 | Competitive inhibition |

| CA XII | <20 | Competitive inhibition |

| Tumor Cell Line (e.g., K562) | 5-10 | Induction of apoptosis via caspase activation |

Case Study: Antitumor Activity

A study evaluated the effects of this compound on human prostate cancer cells (DU145). The results indicated significant cytotoxicity at concentrations as low as 5 µM, with mechanisms involving microtubule destabilization and cell cycle arrest in the mitotic phase .

Case Study: Anti-inflammatory Mechanism

In a carrageenan-induced paw edema model, derivatives of the compound showed reduced inflammation through the inhibition of NFκB signaling pathways. This was evidenced by decreased levels of pro-inflammatory cytokines in treated groups compared to controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the amino and sulfonamide groups can significantly enhance its efficacy:

常见问题

Q. What are the optimal synthetic routes for N-(3-aminopropyl)-N-methylethanesulfonamide hydrochloride, and how can purity be validated?

The compound can be synthesized via nucleophilic substitution or condensation reactions between ethanesulfonyl chloride and substituted aminopropyl precursors. Post-synthesis, purity validation requires high-performance liquid chromatography (HPLC) (≥98% area% purity) and nuclear magnetic resonance (NMR) for structural confirmation . Critical steps include controlling reaction pH to avoid side products and using anhydrous conditions to prevent hydrolysis of sulfonamide groups. Storage at 2–8°C in desiccated environments preserves stability .

Q. How can researchers characterize the physicochemical properties of this compound for polymer synthesis?

Key characterization methods include:

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 123–128°C) and decomposition thresholds .

- Spectroscopy : FT-IR to confirm sulfonamide (S=O stretching at ~1150 cm⁻¹) and amine (-NH₂/NH stretching at ~3300 cm⁻¹) functionalities.

- Elemental analysis : To verify stoichiometry of C, H, N, and S . These steps ensure suitability for downstream applications like polymer crosslinking or metal-ion chelation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Safety measures include:

- Personal protective equipment (gloves, goggles) to avoid skin/eye contact (H319 hazard) .

- Use of fume hoods to prevent inhalation of fine particles.

- Neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal via hazardous waste channels .

- Compliance with GHS07 guidelines, including precautionary statements P264 and P305+P351+P338 .

Advanced Research Questions

Q. How can this compound be integrated into polymer networks for selective metal-ion recovery, and what kinetic models apply?

The compound’s primary amine and sulfonamide groups enable chelation of transition metals (e.g., Ag⁺, Cu²⁺). For Ag(I) recovery:

- Sorption optimization : Adjust pH to 5–6 to protonate amines while retaining sulfonamide-metal interactions .

- Kinetic modeling : Pseudo-first-order models (e.g., ln(qₑ − qₜ) = ln qₑ − k₁t) fit sorption data, with rate constants (k₁) dependent on resin porosity and ligand density .

- Capacity benchmarking : Compare maximum sorption capacities (e.g., 105–130 mg Ag(I)/g for related resins) using inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What strategies enhance the hydrolytic stability of polymers derived from this compound in biomedical applications?

To improve stability in aqueous environments:

- Copolymer design : Incorporate hydrophobic monomers (e.g., methacrylic acid) to reduce water penetration into polymer matrices .

- Crosslinking density : Use bis-electrophiles (e.g., glutaraldehyde) to form tightly cross-linked networks, slowing hydrolysis .

- pH-responsive behavior : Leverage amine protonation/deprotonation to control swelling and degradation rates .

Q. How do structural variations in analogous compounds affect their performance in drug delivery systems?

Comparative studies with derivatives like N-(3-aminopropyl)methacrylamide hydrochloride (APMA) reveal:

- Amine accessibility : Primary amines in APMA enable higher drug-loading efficiency via electrostatic interactions, whereas methyl groups in the target compound may reduce reactivity .

- Degradation profiles : Sulfonamide groups in the target compound enhance resistance to enzymatic cleavage compared to ester-based linkages .

- Data contradictions : Some studies report reduced biocompatibility with sulfonamide-containing polymers, necessitating cytotoxicity assays (e.g., MTT) for validation .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported sorption capacities for metal-ion recovery?

Discrepancies arise from variations in:

- Resin morphology : BET surface area analysis and SEM imaging clarify differences in porosity and ligand accessibility .

- Competing ions : ICP-MS quantifies selectivity ratios (e.g., Ag⁺/Cu²⁺) in multi-ion solutions, highlighting interference effects .

- pH gradients : In-situ pH monitoring during sorption identifies optimal ranges for maximal ion uptake .

Q. How can RAFT polymerization be adapted for synthesizing well-defined copolymers with this compound?

Key steps include:

- Chain transfer agent (CTA) selection : Use trithiocarbonate CTAs (e.g., 2-cyano-2-propyl benzodithioate) for controlled molecular weight distribution .

- Monomer feed ratios : Optimize comonomer ratios (e.g., with methacrylic acid) to balance amine functionality and hydrophobicity .

- Post-polymerization modification : Click chemistry (e.g., azide-alkyne cycloaddition) introduces additional functional groups without degrading sulfonamide moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。